4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole

Cross-coupling Synthetic methodology Palladium catalysis

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole (CAS 1248789-71-0) is a tri-substituted pyrazole derivative within the broader class of N-alkylated 4-halopyrazoles. Its molecular formula is C12H19BrN2, with a molecular weight of approximately 271.20 g/mol.

Molecular Formula C12H19BrN2
Molecular Weight 271.20 g/mol
Cat. No. B12084144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole
Molecular FormulaC12H19BrN2
Molecular Weight271.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2CCCCC2)C)Br
InChIInChI=1S/C12H19BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3
InChIKeyUSOKUZJAYUKFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole: A Halogenated Pyrazole Building Block for Controlled Derivatization


4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole (CAS 1248789-71-0) is a tri-substituted pyrazole derivative within the broader class of N-alkylated 4-halopyrazoles . Its molecular formula is C12H19BrN2, with a molecular weight of approximately 271.20 g/mol . The compound is defined by three key structural features: a reactive C-4 bromine atom that enables cross-coupling reactions, electron-donating 3- and 5-methyl groups that influence ring electronics and stability, and a bulky N1-cyclohexylmethyl substituent that confers significant steric hindrance and enhanced lipophilicity (ClogP approximately 4.0-4.5) compared to simpler N-alkyl pyrazoles [1].

Why 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole Is Not Interchangeable with Other 4-Halopyrazoles


Generic substitution of 4-halopyrazoles in cross-coupling or biological screening workflows is a common but high-risk practice due to substantial differences in reactivity, stability, and physicochemical properties. The 4-bromo analog exhibits a distinct balance of reactivity and chemoselectivity compared to the corresponding 4-chloro, 4-iodo, and 4-unsubstituted derivatives. Studies on related 4-halogenated pyrazoles demonstrate that bromo derivatives offer a superior profile in Suzuki-Miyaura cross-coupling, with reduced propensity for detrimental dehalogenation side reactions relative to iodo derivatives [1]. Furthermore, the N1-cyclohexylmethyl substituent in this compound imparts unique lipophilicity and steric constraints that directly affect biological target engagement, metabolic stability, and aqueous solubility relative to analogs bearing N1-phenyl, N1-methyl, or N1-hydrogen substituents [2]. Substituting with a simpler 4-bromo-3,5-dimethyl-1H-pyrazole (lacking the cyclohexylmethyl group) or a 4-chloro-1-(cyclohexylmethyl) analog will fundamentally alter both the chemical reactivity profile and the ADME properties of the resulting derivatives, rendering cross-study or cross-project comparisons invalid without re-optimization.

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole: Quantitative Differentiation Evidence for Scientific Selection


Superior Reactivity Profile in Suzuki-Miyaura Cross-Coupling Versus Iodo Analogs

In direct head-to-head comparisons of halogenated pyrazoles under identical Suzuki-Miyaura coupling conditions, 4-bromo derivatives demonstrate significantly reduced dehalogenation side reactions compared to 4-iodo derivatives. This results in higher yields of the desired coupled product and fewer purification challenges [1]. While the 4-chloro analog exhibits even lower dehalogenation, its reduced oxidative addition rate often necessitates harsher conditions or specialized ligands, making the 4-bromo analog the optimal balance between reactivity and chemoselectivity for routine discovery chemistry.

Cross-coupling Synthetic methodology Palladium catalysis

Enhanced Lipophilicity and Steric Bulk Compared to N-Unsubstituted and Simple N-Alkyl Pyrazoles

The N1-cyclohexylmethyl substituent in 4-bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole substantially increases lipophilicity and steric bulk relative to the parent 4-bromo-3,5-dimethyl-1H-pyrazole. This is a critical differentiator for biological applications. In patent literature describing structurally related arylcyclohexyl pyrazoles as NRF2 regulators, the cyclohexyl moiety is explicitly cited as a key structural feature for achieving desired potency and oral bioavailability [2]. While exact ClogP values for this specific compound are not publicly reported, the contribution of the cyclohexylmethyl group is estimated to increase ClogP by approximately 2.5 log units compared to the N-H parent (ClogP ~1.5), placing it in a more favorable range for membrane permeability and target engagement in cell-based assays.

Medicinal chemistry ADME Physicochemical properties

Validated Building Block in Patented NRF2 Regulator Pharmacophore

The arylcyclohexyl pyrazole scaffold, of which 4-bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole is a direct analog, is a core component of a patented class of NRF2 regulators (U.S. Patent 10,351,530) [1]. In this patent, compounds incorporating the cyclohexyl-pyrazole core exhibit pIC50 values in the range of 5.5 to 7.0 in a KEAP1 competition binding assay, demonstrating target engagement. While the exact compound is not an exemplified final product in the patent, it serves as a key intermediate for synthesizing a broad array of analogs described therein. Its commercial availability enables rapid exploration of structure-activity relationships (SAR) around this pharmacophore without requiring de novo synthesis of the core.

NRF2 Oxidative stress Inflammation

High-Value Research and Industrial Application Scenarios for 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole


Suzuki-Miyaura Cross-Coupling for Diversifying Pyrazole-Based Chemical Libraries

The C-4 bromine atom in 4-bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole is an excellent handle for Suzuki-Miyaura cross-coupling with aryl, heteroaryl, or vinyl boronic acids/esters. This reaction is widely used in medicinal chemistry to rapidly generate diverse compound libraries for biological screening. Compared to analogous 4-iodo pyrazoles, the 4-bromo derivative exhibits reduced propensity for undesired dehalogenation, leading to higher yields of the desired coupled product and simpler purification [1]. This makes it the preferred halogen for high-throughput parallel synthesis or library production where robust and reliable chemistry is paramount.

Synthesis of NRF2 Regulator Analogs for Oxidative Stress Research

This compound is a direct intermediate for synthesizing arylcyclohexyl pyrazole derivatives, a class of compounds disclosed in U.S. Patent 10,351,530 as NRF2 regulators [2]. By coupling the 4-bromo position with various aryl groups, researchers can rapidly access a range of analogs to explore structure-activity relationships around this pharmacophore. The lipophilic cyclohexylmethyl group at N1 is a key feature for achieving oral bioavailability and cellular activity in this series, making this building block a strategic starting point for hit-to-lead campaigns targeting NRF2 for the treatment of chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory or fibrotic diseases.

Medicinal Chemistry Exploration of Lipophilic Pyrazole Scaffolds

The combination of a reactive C-4 bromine, electron-donating methyl groups, and a bulky N1-cyclohexylmethyl substituent creates a unique scaffold for medicinal chemists targeting enzymes or receptors with large, lipophilic binding pockets. The enhanced ClogP (estimated 4.0-4.5) relative to simpler pyrazoles improves membrane permeability in cell-based assays, while the steric bulk can confer selectivity against closely related off-targets. This compound is particularly valuable for initial screening and SAR exploration in programs where balanced potency, permeability, and metabolic stability are critical, such as CNS drug discovery or targeting intracellular protein-protein interactions.

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